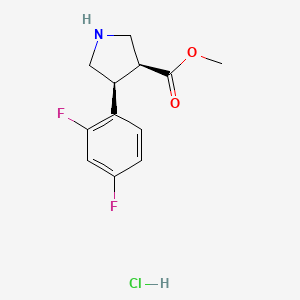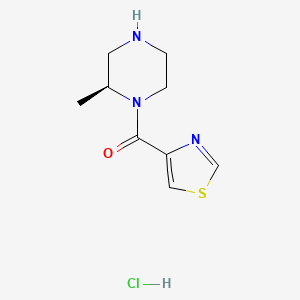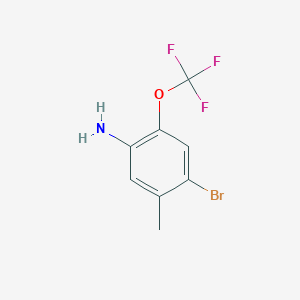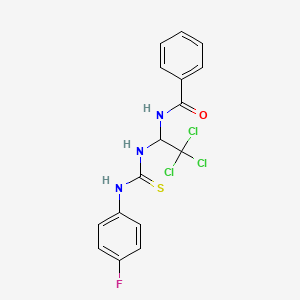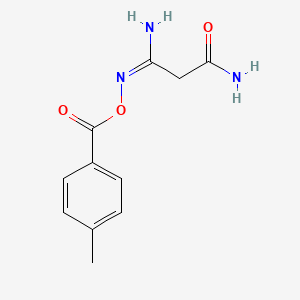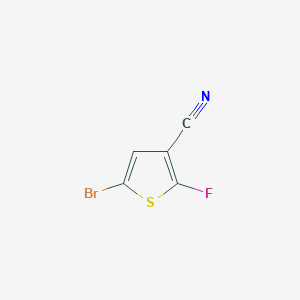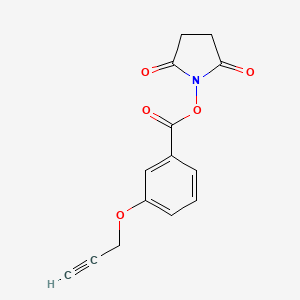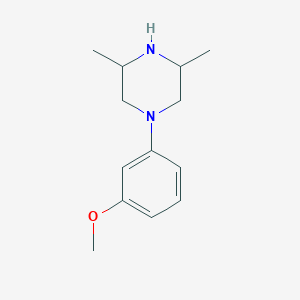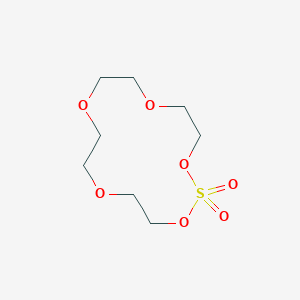
7-Chloro-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-クロロ-1-ヒドロキシ-1-(トリフルオロメチル)-1,2,3,4-テトラヒドロナフタレンは、テトラヒドロナフタレン環に塩素原子、ヒドロキシル基、トリフルオロメチル基が結合した合成有機化合物です。
2. 製法
合成経路と反応条件
7-クロロ-1-ヒドロキシ-1-(トリフルオロメチル)-1,2,3,4-テトラヒドロナフタレンの合成は、通常、容易に入手可能な前駆体から始めて、複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
テトラヒドロナフタレン環の形成: 最初のステップでは、適切な前駆体を環化させてテトラヒドロナフタレン環系を形成します。
塩素原子の導入: 塩素化は、制御された条件下で、チオニルクロリドまたは五塩化リンなどの試薬を使用して行われます。
水酸化: ヒドロキシル基は、過酸化水素または四酸化オスミウムなどの試薬を用いた酸化反応によって導入されます。
トリフルオロメチル基の付加: トリフルオロメチル基は、適切な触媒の存在下で、トリフルオロメチルヨージドまたはトリフルオロメチルスルホネートなどの試薬を使用して導入されます。
工業的製造方法
7-クロロ-1-ヒドロキシ-1-(トリフルオロメチル)-1,2,3,4-テトラヒドロナフタレンの工業的製造は、実験室規模の合成方法を拡大したものです。これは通常、最終生成物の高収率と高純度を確保するために、温度、圧力、溶媒の選択などの反応条件の最適化を必要とします。連続フローリアクターと自動合成プラットフォームは、効率と再現性を向上させるために頻繁に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Ring: The initial step involves the cyclization of suitable precursors to form the tetrahydronaphthalene ring system.
Introduction of the Chlorine Atom: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
反応の種類
7-クロロ-1-ヒドロキシ-1-(トリフルオロメチル)-1,2,3,4-テトラヒドロナフタレンは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて、ケトンまたはアルデヒドに酸化されることができます。
還元: この化合物は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を用いて、塩素原子またはトリフルオロメチル基を除去するために還元することができます。
置換: 塩素原子は、メトキシドナトリウムまたはシアン化カリウムなどの試薬を用いた求核置換反応によって、他の官能基に置換されることができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウム。
生成される主な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: 脱塩素化または脱フッ素化生成物の生成。
置換: 異なる官能基を持つ置換誘導体の生成。
4. 科学研究への応用
7-クロロ-1-ヒドロキシ-1-(トリフルオロメチル)-1,2,3,4-テトラヒドロナフタレンは、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されています。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: そのユニークな化学構造と潜在的な薬理作用から、潜在的な薬物候補として探求されています。
工業: 安定性と反応性から、ポリマーやコーティングなどの先端材料の開発に利用されています。
科学的研究の応用
7-Chloro-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential pharmacological effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
7-クロロ-1-ヒドロキシ-1-(トリフルオロメチル)-1,2,3,4-テトラヒドロナフタレンの作用機序は、特定の分子標的および経路との相互作用に関与しています。この化合物は、次のことを通じて効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する酵素を阻害または活性化します。
受容体との相互作用: 細胞シグナル伝達に影響を与える受容体活性を調節します。
遺伝子発現の変更: 細胞の増殖と分化に関連する遺伝子の発現に影響を与えます。
類似化合物との比較
類似化合物
- 7-クロロ-1-ヒドロキシ-1-(ジフルオロメチル)-1,2,3,4-テトラヒドロナフタレン
- 7-クロロ-1-ヒドロキシ-1-(トリフルオロメチル)-2,3,4,5-テトラヒドロナフタレン
- 7-クロロ-1-ヒドロキシ-1-(トリフルオロメチル)-1,2,3,4-テトラヒドロキノリン
独自性
7-クロロ-1-ヒドロキシ-1-(トリフルオロメチル)-1,2,3,4-テトラヒドロナフタレンは、トリフルオロメチル基の特定の位置と、テトラヒドロナフタレン環上の塩素基とヒドロキシル基の両方があるために、ユニークです。この官能基のユニークな組み合わせは、異なる化学的および生物学的特性を与え、研究および工業用アプリケーションのための貴重な化合物となっています。
特性
CAS番号 |
112481-86-4 |
|---|---|
分子式 |
C11H10ClF3O |
分子量 |
250.64 g/mol |
IUPAC名 |
7-chloro-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C11H10ClF3O/c12-8-4-3-7-2-1-5-10(16,9(7)6-8)11(13,14)15/h3-4,6,16H,1-2,5H2 |
InChIキー |
OPXFEADAHWTIDI-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C(C=C2)Cl)C(C1)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


